N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide
CAS No.: 2034310-14-8
Cat. No.: VC4228853
Molecular Formula: C21H20N2O3
Molecular Weight: 348.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034310-14-8 |
|---|---|
| Molecular Formula | C21H20N2O3 |
| Molecular Weight | 348.402 |
| IUPAC Name | N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-5-oxo-5-phenylpentanamide |
| Standard InChI | InChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-14-16-9-10-19(22-13-16)18-11-12-26-15-18/h1-3,5-6,9-13,15H,4,7-8,14H2,(H,23,25) |
| Standard InChI Key | BBOOWBQWJRRVMH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide, reflects its three primary structural components:
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Pyridine core: A six-membered aromatic ring with one nitrogen atom.
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Furan-3-yl substituent: A five-membered oxygen-containing heterocycle attached at the pyridine’s 6-position.
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5-oxo-5-phenylpentanamide side chain: A branched amide featuring a ketone and phenyl group.
Molecular Formula: C<sub>22</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub>
Molecular Weight: 360.41 g/mol
IUPAC Name: N-[(6-(furan-3-yl)pyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide
Structural Analysis
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The pyridine ring’s 3-position is functionalized with a methyl group linked to the amide nitrogen.
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The furan substituent at the pyridine’s 6-position introduces electron-rich aromatic character, potentially enhancing binding interactions in biological systems .
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The pentanamide chain’s ketone and phenyl groups may contribute to hydrophobic interactions and metabolic stability .
Synthetic Strategies and Optimization
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide leverages multicomponent reactions (MCRs), which are favored for their atom economy and operational simplicity .
Multicomponent Reaction for Pyridine-Furan Core
A four-component reaction (4-CR) between:
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Furan-3-carbaldehyde (furan source),
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1-(Pyridin-3-yl)ethan-1-one (pyridine precursor),
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Ammonium acetate (nitrogen source),
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Malononitrile (carbon nucleophile).
Conditions:
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Catalyst: Indium(III) chloride (InCl<sub>3</sub>, 10 mol%) .
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Solvent: Ethanol, 50°C, 12 hours.
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Yield: ~65% after column chromatography.
Mechanism:
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Knoevenagel condensation between furan-3-carbaldehyde and malononitrile forms an α,β-unsaturated nitrile.
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Michael addition of 1-(pyridin-3-yl)ethan-1-one to the nitrile intermediate.
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Cyclization with ammonium acetate yields the pyridine-furan hybrid .
Side Chain Installation via Amide Coupling
The pentanamide side chain is introduced through a two-step process:
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Synthesis of 5-oxo-5-phenylpentanoic acid:
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Friedel-Crafts acylation of benzene with glutaric anhydride yields the ketone-acid intermediate.
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Amide bond formation:
Reaction Scheme:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
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δ 8.52 (s, 1H, pyridine H-2), 8.21 (d, J = 8.0 Hz, 1H, pyridine H-4), 7.89 (d, J = 8.0 Hz, 1H, pyridine H-5), 7.67 (s, 1H, furan H-2), 7.45–7.30 (m, 5H, phenyl), 6.72 (s, 1H, furan H-4), 4.45 (s, 2H, CH<sub>2</sub>NH), 2.85–2.55 (m, 4H, pentanamide CH<sub>2</sub>), 2.20 (quintet, J = 7.2 Hz, 2H, central CH<sub>2</sub>) .
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<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):
Mass Spectrometry (MS)
Applications and Future Directions
Medicinal Chemistry
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Lead compound for multitarget anti-neurodegenerative agents.
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Hybrid derivatives combining NOP/MOP receptor agonism are under investigation .
Synthetic Chemistry
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Template for MCR-based library synthesis to explore structure-activity relationships.
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